molecular formula C17H13NO3 B14163037 1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol CAS No. 85945-23-9

1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol

Cat. No.: B14163037
CAS No.: 85945-23-9
M. Wt: 279.29 g/mol
InChI Key: FGMYMABGOVMQMO-UHFFFAOYSA-N
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Description

1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol is a complex organic compound with the molecular formula C17H13NO3. This compound is characterized by its unique structure, which includes a fused ring system incorporating both oxirene and acridine moieties.

Preparation Methods

The synthesis of 1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The process also involves rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its potential biological activities, this compound is being explored for drug development.

    Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

CAS No.

85945-23-9

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

5-oxa-2-azapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol

InChI

InChI=1S/C17H13NO3/c19-14-11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-13(11)16-17(21-16)15(14)20/h1-7,14-17,19-20H

InChI Key

FGMYMABGOVMQMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C(C(C5C4O5)O)O

Origin of Product

United States

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